2-(1H-tetrazol-1-yl)propanoic acid
Overview
Description
2-(1H-tetrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C4H6N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)propanoic acid typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts, to form tetrazole derivatives . The reaction conditions often include moderate temperatures and the use of solvents such as water or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
2-(1H-tetrazol-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-tetrazol-1-yl)propanoic acid include:
- 5-aminotetrazole-1-propanoic acid
- 5-(2-pyrimidyl)tetrazole-2-acetic acid
- 5-(4-pyridyl)tetrazole-2-acetic acid
- 3,3-di(1H-tetrazol-5-yl)pentanedioic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the propanoic acid moiety. This unique structure allows it to participate in a distinct set of chemical reactions and exhibit specific biological activities .
Properties
IUPAC Name |
2-(tetrazol-1-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3(4(9)10)8-2-5-6-7-8/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPVPQCMQGGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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